molecular formula C18H11BrF8N2O4 B11551667 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol

Cat. No.: B11551667
M. Wt: 551.2 g/mol
InChI Key: FWYSYDFSMYMNOK-UHFFFAOYSA-N
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Description

2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is an aromatic compound with a complex structure It contains a bromine atom, a nitro group, and an imine linkage, making it a highly functionalized molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products

    Nucleophilic Substitution: Substituted phenols or ethers.

    Reduction: Amino derivatives.

    Oxidation: Quinones.

Scientific Research Applications

2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol involves several molecular interactions:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-4-nitro-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol is unique due to the presence of both the bromine and nitro groups, along with the imine linkage and octafluoropentyl group. These features confer distinct electronic properties and reactivity, making it valuable for specialized applications in materials science and medicinal chemistry.

Properties

Molecular Formula

C18H11BrF8N2O4

Molecular Weight

551.2 g/mol

IUPAC Name

2-bromo-4-nitro-6-[[2-(2,2,3,3,4,4,5,5-octafluoropentoxy)phenyl]iminomethyl]phenol

InChI

InChI=1S/C18H11BrF8N2O4/c19-11-6-10(29(31)32)5-9(14(11)30)7-28-12-3-1-2-4-13(12)33-8-16(22,23)18(26,27)17(24,25)15(20)21/h1-7,15,30H,8H2

InChI Key

FWYSYDFSMYMNOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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